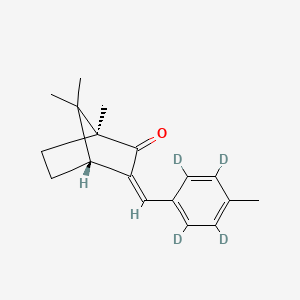
(+/-)-3-(4-Methylbenzylidene-d4)camphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylbenzylidine-d4)camphor is a synthetic organic compound that belongs to the class of camphor derivatives. It is characterized by the presence of a deuterium-labeled methylbenzylidene group attached to the camphor skeleton. This compound is primarily used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzylidine-d4)camphor typically involves the condensation of 4-methylbenzaldehyde with camphor in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions. A common method involves the use of deuterated solvents and catalysts to facilitate the reaction.
Starting Materials: 4-methylbenzaldehyde, camphor, deuterium oxide (D2O)
Catalysts: Pyridine or other suitable bases
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of 3-(4-methylbenzylidine-d4)camphor follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylbenzylidine-d4)camphor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Formation of 4-methylbenzoic acid and camphor derivatives.
Reduction: Formation of 4-methylbenzyl alcohol and reduced camphor derivatives.
Substitution: Formation of nitro and halogenated derivatives of 3-(4-methylbenzylidine-d4)camphor.
Aplicaciones Científicas De Investigación
3-(4-Methylbenzylidine-d4)camphor has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in isotopic labeling studies and as a precursor in the synthesis of other deuterium-labeled compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a UV filter in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of 3-(4-methylbenzylidine-d4)camphor involves its interaction with specific molecular targets and pathways. The compound is known to exhibit photoabsorption properties, making it effective as a UV filter. It absorbs UV radiation and undergoes photochemical reactions that dissipate the absorbed energy, thereby protecting the skin from UV damage.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzylidene camphor: A non-deuterated analog used as a UV filter in sunscreens.
3-Benzylidene camphor: Another camphor derivative with similar UV-absorbing properties.
4-Methylbenzylidene camphor sulfonic acid: A sulfonated derivative with enhanced water solubility.
Uniqueness
3-(4-Methylbenzylidine-d4)camphor is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in isotopic studies, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C18H22O |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
(1S,3Z,4R)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11-/t15-,18+/m0/s1/i5D,6D,7D,8D |
Clave InChI |
HEOCBCNFKCOKBX-YSEPUGIXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])/C=C\2/[C@@H]3CC[C@](C2=O)(C3(C)C)C)[2H] |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



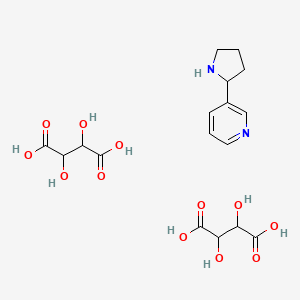
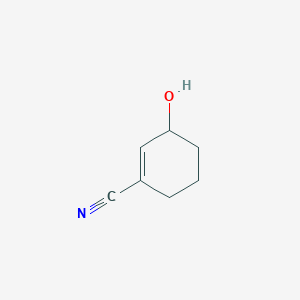
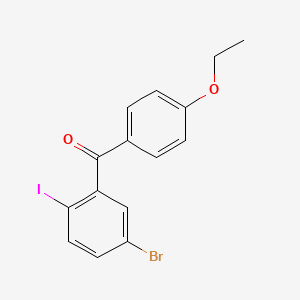
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)

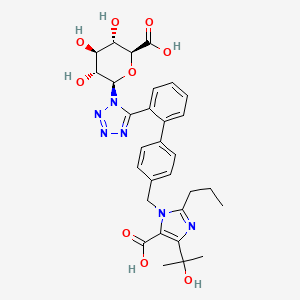
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
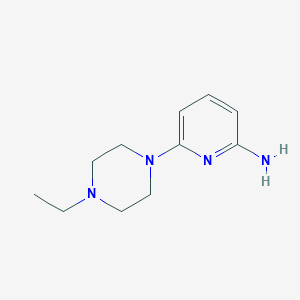

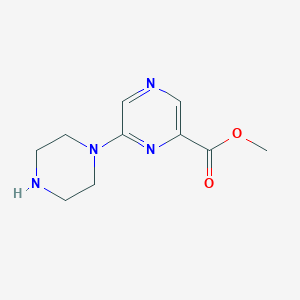

![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
